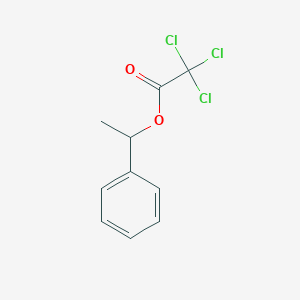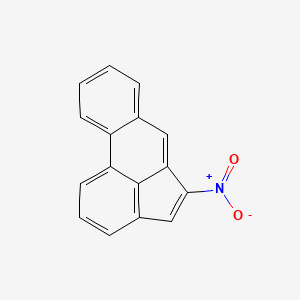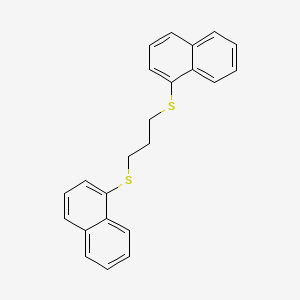
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is an organic compound that features two naphthalene rings connected by a sulfanylpropylsulfanyl bridge. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene typically involves the reaction of naphthalene derivatives with sulfanylpropylsulfanyl intermediates. One common method is the bromination of naphthalene to form dibromonaphthalene, followed by a nucleophilic substitution reaction with a sulfanylpropylsulfanyl reagent . The reaction conditions often include the use of solvents like carbon tetrachloride and dichloromethane, and the reactions are typically carried out at low temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as bromine and sulfur-containing nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings.
1-Naphthyl-L-alanine: An amino acid derivative with a naphthalene ring.
Naphthalene Trisulfonate: A sulfonated derivative of naphthalene with three sulfonic acid groups.
Uniqueness
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is unique due to its sulfanylpropylsulfanyl bridge, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives
Eigenschaften
| 111220-26-9 | |
Molekularformel |
C23H20S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-(3-naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene |
InChI |
InChI=1S/C23H20S2/c1-3-12-20-18(8-1)10-5-14-22(20)24-16-7-17-25-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2 |
InChI-Schlüssel |
UYMZBGZRCGAAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2SCCCSC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)

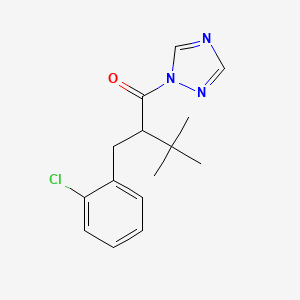
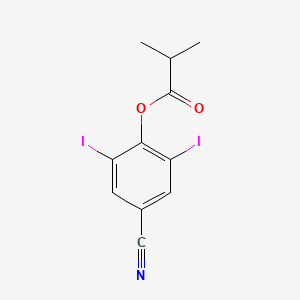
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
